4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-6-4-5-16(13-17)24-29(27,28)18-11-9-15(22)10-12-18/h2-13,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVNPBGUIGSVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine derivative of the quinazolinone with a sulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring, forming carboxylic acids or aldehydes.
Reduction: Reduction of the quinazolinone ring can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide exerts its effects involves the inhibition of specific enzymes and interaction with molecular targets such as kinases and receptors. The sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., OCH₃) enhance COX-2 inhibition compared to electron-withdrawing groups (Br, Cl, COOC₂H₅). The methoxy derivative showed the highest activity (47.1%), attributed to improved hydrogen bonding with COX-2’s hydrophobic pocket .
- Synthetic Yields : Bromo and ethoxycarbonyl derivatives exhibited moderate yields (50–55%), while methoxy and chloro analogs achieved higher yields (62–68%) due to optimized reaction conditions .
- Thermal Stability : Bromo’s higher melting point (239–240°C) vs. methoxy (235–237°C) reflects increased molecular rigidity from bromine’s steric bulk .
Physicochemical and Spectroscopic Properties
- Molecular Weight : Bromo’s molecular weight (476.1278 g/mol) is higher than methoxy (454.45 g/mol) due to bromine’s atomic mass .
- Solubility : Bromo’s solubility in DMSO is comparable to analogs, but its logP value (∼3.2) suggests moderate lipophilicity, influenced by bromine’s hydrophobicity .
- NMR Data : The bromo derivative’s ¹H-NMR (DMSO-d₆) shows distinct ethenyl proton signals (δ 7.93 ppm, J=15.5 Hz) and aromatic protons (δ 7.76–8.17 ppm), consistent with analogs .
Mechanistic Insights
The quinazolinone core interacts with COX-2’s catalytic domain via π-π stacking, while the sulfonamide group binds to the secondary pocket. Bromine’s steric bulk may hinder optimal alignment in the active site, reducing inhibition compared to smaller substituents like OCH₃ .
Biological Activity
4-Bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound belonging to the quinazolinone class, characterized by its unique structural features that include a bromine atom and a sulfonamide group. This compound has garnered attention due to its potential biological activities , particularly in the fields of oncology and pharmacology.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 459.4 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Quinazolinone core with a sulfonamide group |
| Substituents | Bromine atom at the para position of the benzene ring |
| Functional Groups | Sulfonamide, carbonyl |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes critical for cancer cell proliferation, particularly through interactions with kinases and COX-2 enzymes.
- Anticancer Properties : Studies have demonstrated its efficacy as an anticancer agent by disrupting cellular pathways involved in tumor growth and survival.
- Cardiovascular Effects : Some derivatives of sulfonamides have been linked to alterations in perfusion pressure, suggesting cardiovascular implications .
Anticancer Activity
A notable study highlighted the compound's ability to inhibit COX-2 activity, achieving a maximum inhibition rate of 47.1% at a concentration of 20 μM, although it was less potent than celecoxib (80.1% at 1 μM) . This suggests that while it may not be the most potent inhibitor available, it still possesses significant activity worth exploring further.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine substituent | Anticancer properties |
| 6-Bromoquinazoline | Brominated quinazoline structure | Potential anticancer activity |
| N-(4-Bromophenyl)-2-methylquinazolinone | Similar phenyl substitution | Enzyme inhibition capabilities |
Case Studies
- In Vivo Studies : In experimental models, derivatives similar to the target compound have shown promising results in reducing tumor size and proliferation rates in various cancer types.
- Cardiovascular Implications : Research indicates that certain sulfonamide derivatives can induce changes in blood pressure and coronary resistance by interacting with calcium channels .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the condensation of 2-amino-3-bromobenzoic acid with a sulfonamide-bearing aryl isothiocyanate under basic conditions. Key steps include:
- Cyclization : Formation of the quinazolinone core via thermal cyclization in DMSO or DMF at 80–100°C .
- Sulfonamide Coupling : Reaction of the intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
- Purification : Column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to isolate the final compound (yields: ~60–65%) .
- Critical Parameters : Control of stoichiometry (1:1.2 molar ratio for sulfonylation) and reaction time (6–8 hours) ensures minimal side-product formation.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : NMR in DMSO-d6 reveals diagnostic peaks: δ 7.48 (s, SONH), 7.93 (m, aromatic protons), and 13.16 (s, exchangeable SH in intermediates). NMR confirms the quinazolinone carbonyl at δ 177.1 and sulfonamide carbons at δ 140.8–159.4 .
- X-ray Crystallography : Bond angles (e.g., O4—C13—N2 = 120.95°) and torsion angles (e.g., −153.96° for C13—C11—C12—N1) provide insights into molecular conformation and planarity of the quinazolinone-sulfonamide system .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer :
- Solubility : The compound shows moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Co-solvents like ethanol (20–30% v/v) enhance aqueous solubility for biological assays .
- Stability : Stability in buffer solutions (pH 7.4) should be monitored via HPLC over 24–48 hours. Degradation products (e.g., hydrolyzed sulfonamide) can be identified using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds. Inconsistent results may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the role of suspected targets (e.g., carbonic anhydrase IX) in observed activity .
Q. What strategies optimize the compound’s selectivity for specific enzyme isoforms?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at the 2-methyl group of the quinazolinone or modify the bromophenyl sulfonamide moiety. For example:
- Replacing bromine with chlorine reduces off-target binding to carbonic anhydrase II .
- Adding electron-withdrawing groups (e.g., nitro) to the benzene ring enhances isoform selectivity .
- Docking Studies : Use software like AutoDock Vina to model interactions with isoform-specific active sites (e.g., hydrophobic pockets in carbonic anhydrase IX) .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C to guide storage conditions (decomposition onset ~220°C) .
- Photostability : Expose the compound to UV light (λ = 254 nm) for 24 hours and quantify degradation via HPLC. Protective additives (e.g., ascorbic acid) mitigate photooxidation .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (~3.2), indicating moderate lipophilicity. Adjustments (e.g., adding hydrophilic groups) improve bioavailability .
- Metabolic Pathways : CYP450 interaction assays (e.g., CYP3A4 inhibition) identify potential metabolic liabilities. Radiolabeled -tracking in hepatocytes maps primary metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
